

Irdabisant Hydrochloride: A Technical Guide to its Pharmacological Properties

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Compound of Interest		
Compound Name:	Irdabisant Hydrochloride	
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Abstract

Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist that has been investigated for its potential therapeutic applications in cognitive and sleep-wake disorders. This technical guide provides an in-depth overview of the pharmacological properties of Irdabisant, consolidating key preclinical data on its mechanism of action, binding affinity, functional activity, pharmacokinetics, and safety profile. Detailed experimental methodologies for the pivotal assays used in its characterization are described, and its mechanism is further elucidated through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor within the central nervous system that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Due to its role in regulating arousal, cognition, and other neurological processes, the H3 receptor has emerged as a promising target for the treatment of a variety of central nervous system disorders. **Irdabisant Hydrochloride** was developed as a high-affinity ligand for the H3 receptor, exhibiting both antagonist and inverse agonist properties. As an antagonist, it blocks the effects of histamine at



the H3 receptor, while its inverse agonist activity reduces the receptor's constitutive activity, leading to an enhanced release of downstream neurotransmitters.

Mechanism of Action

Irdabisant acts as a competitive antagonist and an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it maintains a basal level of signaling even in the absence of an agonist. This basal activity tonically inhibits the release of histamine and other neurotransmitters.

As an antagonist, Irdabisant binds to the H3 receptor and prevents the binding of histamine, thereby blocking its inhibitory effects.

As an inverse agonist, Irdabisant binds to the constitutively active H3 receptor and stabilizes it in an inactive conformation. This action reduces the basal inhibitory signaling of the receptor, leading to a disinhibition and subsequent increase in the synthesis and release of histamine and other neurotransmitters. This dual mechanism of action is believed to underlie its wake-promoting and cognitive-enhancing effects observed in preclinical studies.[1]



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Mechanism of Irdabisant at the Histamine H3 Receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Irdabisant Hydrochloride**.



Table 1: In Vitro Binding Affinity of Irdabisant

Target	Species	Preparation	Radioligand	Ki (nM)	Reference
H3 Receptor	Human	Recombinant	[3H]Nα- methylhistami ne	2.0 ± 1.0	[1]
H3 Receptor	Rat	Recombinant	[3H]Nα- methylhistami ne	7.2 ± 0.4	[1]
H3 Receptor	Rat	Brain Membranes	[3H]Nα- methylhistami ne	2.7 ± 0.3	[1]

Table 2: In Vitro Functional Activity of Irdabisant

Activity	Species	Assay	Kb,app (nM)	EC50 (nM)	Reference
Antagonist	Human	[35S]GTPyS Binding	0.4	-	[2]
Antagonist	Rat	[35S]GTPyS Binding	1.0	-	[2]
Inverse Agonist	Human	[35S]GTPyS Binding	-	1.1	[2]
Inverse Agonist	Rat	[35S]GTPyS Binding	-	2.0	[2]

Table 3: Preclinical Pharmacokinetic Parameters of Irdabisant



Species	Route	t1/2 (h)	Vd (L/kg)	CL (mL/min/k g)	F (%)	Referenc e
Rat	i.v.	2.6	9.4	42	-	[3]
Rat	p.o.	-	-	-	83	[4]
Dog	i.v.	2.9	3.5 ± 1.1	13.2 ± 1.5	-	[3]
Monkey	i.v.	5.4	3.8 ± 0.9	7.7 ± 1.8	-	[3]
Monkey	p.o.	-	-	-	83	[4]

Table 4: Off-Target Activity and Safety Profile of Irdabisant

Target	Species	Assay	IC50	Reference
hERG	Human	Patch Clamp	13.8 μΜ	[2][3]
CYP1A2	Human	Recombinant	> 30 μM	[3]
CYP2C9	Human	Recombinant	> 30 μM	[3]
CYP2C19	Human	Recombinant	> 30 μM	[3]
CYP2D6	Human	Recombinant	> 30 μM	[3]
CYP3A4	Human	Recombinant	> 30 μM	[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Irdabisant Hydrochloride**, based on the likely procedures used in the primary literature.

In Vitro Radioligand Binding Assay

- Objective: To determine the binding affinity (Ki) of Irdabisant for the histamine H3 receptor.
- Materials:



- Membrane preparations from CHO cells stably expressing recombinant human or rat H3 receptors, or rat brain tissue.
- Radioligand: [3H]Nα-methylhistamine.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: 10 μM clobenpropit.
- Irdabisant Hydrochloride dissolved in appropriate vehicle.
- 96-well plates, filtration apparatus, scintillation fluid, and counter.

Procedure:

- In a 96-well plate, combine the membrane preparation, varying concentrations of Irdabisant, and a fixed concentration of [3H]Nα-methylhistamine.
- For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of clobenpropit.
- Incubate the plates at 25°C for 2 hours with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the Irdabisant concentration.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



[35S]GTPyS Functional Assay

- Objective: To determine the antagonist (Kb,app) and inverse agonist (EC50) activity of Irdabisant at the H3 receptor.
- Materials:
 - Membrane preparations from cells expressing the H3 receptor.
 - [35S]GTPyS.
 - Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 μM GDP, pH 7.4.
 - H3 receptor agonist (for antagonist mode): (R)-α-methylhistamine (RAMH).
 - Irdabisant Hydrochloride.
- Procedure:
 - Inverse Agonist Mode:
 - Pre-incubate the membranes with varying concentrations of Irdabisant for 15 minutes at 30°C.
 - Initiate the reaction by adding [35S]GTPyS.
 - Incubate for 30-60 minutes at 30°C.
 - Antagonist Mode:
 - Pre-incubate the membranes with varying concentrations of Irdabisant for 15 minutes at 30°C.
 - Add a fixed concentration of RAMH (typically EC80) and [35S]GTPyS.
 - Incubate for 30-60 minutes at 30°C.
- Data Analysis:



- Separate bound from free [35S]GTPyS by filtration.
- Quantify bound radioactivity.
- For inverse agonism, plot the decrease in basal [35S]GTPyS binding against the Irdabisant concentration to determine the EC50.
- For antagonism, plot the inhibition of RAMH-stimulated [35S]GTPyS binding against the Irdabisant concentration to determine the IC50, and then calculate the apparent dissociation constant (Kb,app).

Rat Social Recognition Model

- Objective: To assess the effect of Irdabisant on short-term memory.
- Animals: Adult male rats and juvenile male rats.
- Procedure:
 - Habituation: Place an adult rat in a test cage for a period of habituation.
 - Trial 1 (T1): Introduce a juvenile rat into the cage for a 5-minute interaction period. Record the time the adult rat spends investigating the juvenile.
 - Inter-trial Interval: Remove the juvenile rat. Administer Irdabisant or vehicle orally to the adult rat.
 - Trial 2 (T2): After a set time (e.g., 60 minutes), re-introduce the same juvenile rat for another 5-minute interaction. Record the investigation time.
- Data Analysis:
 - A decrease in investigation time from T1 to T2 in the vehicle group indicates memory of the juvenile.
 - An attenuation of this decrease in investigation time is indicative of memory impairment.



 An enhancement of the decrease in investigation time with Irdabisant treatment suggests an improvement in short-term memory.[1]

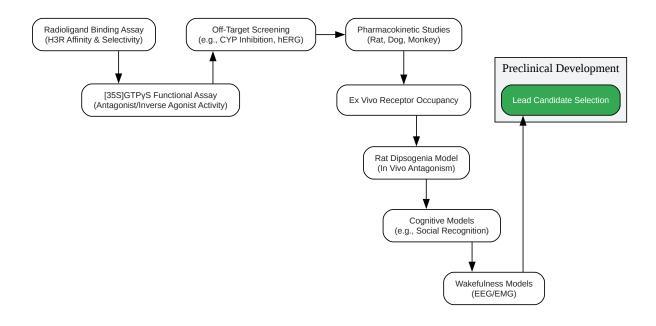
Rat Dipsogenia Model

- Objective: To evaluate the in vivo antagonist activity of Irdabisant.
- Animals: Male Sprague-Dawley rats.
- Procedure:
 - Administer varying doses of Irdabisant or vehicle orally.
 - After a pre-determined time, administer the H3 receptor agonist (R)-α-methylhistamine
 (RAMH) intraperitoneally to induce drinking behavior (dipsogenia).
 - Measure the volume of water consumed by each rat over a specific period (e.g., 30 minutes).
- Data Analysis:
 - Plot the inhibition of RAMH-induced water intake against the dose of Irdabisant.
 - Calculate the ED50 value, which is the dose of Irdabisant that produces a 50% inhibition
 of the agonist-induced drinking response.[1]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel H3 receptor antagonist/inverse agonist like Irdabisant.





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Pharmacological Characterization Workflow for Irdabisant.

Conclusion

Irdabisant Hydrochloride is a well-characterized histamine H3 receptor antagonist and inverse agonist with high affinity and selectivity. Preclinical studies have demonstrated its ability to modulate the histaminergic system, leading to pro-cognitive and wake-promoting effects in various animal models. Its favorable pharmacokinetic and safety profile in preclinical species supported its advancement into clinical development. This technical guide provides a comprehensive summary of its pharmacological properties and the experimental methodologies used for its evaluation, serving as a valuable resource for the scientific community. Further research into compounds with this mechanism of action may lead to novel therapies for cognitive and sleep-related disorders.



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